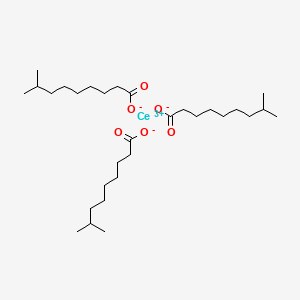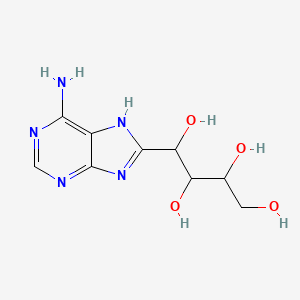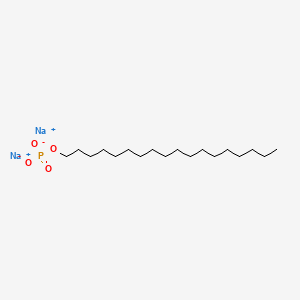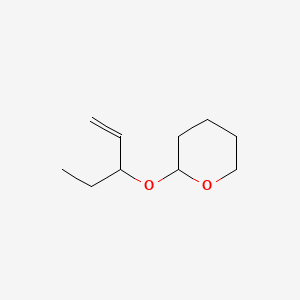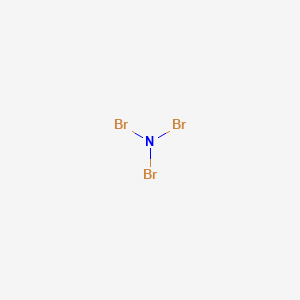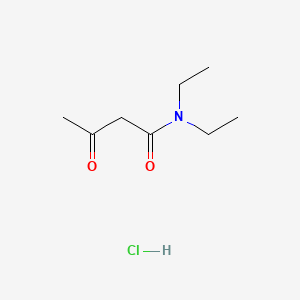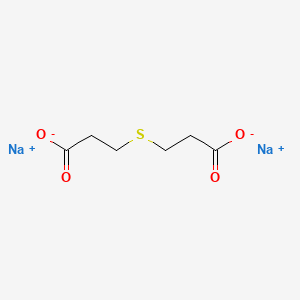
Disodium 3,3'-thiobispropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 3,3’-thiobispropionate is an organic compound with the molecular formula C6H8Na2O4S. It is a disodium salt of 3,3’-thiobispropionic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Disodium 3,3’-thiobispropionate can be synthesized through the reaction of 3,3’-thiobispropionic acid with sodium hydroxide. The reaction typically involves dissolving 3,3’-thiobispropionic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt.
Industrial Production Methods
In industrial settings, the production of disodium 3,3’-thiobispropionate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade 3,3’-thiobispropionic acid and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Disodium 3,3’-thiobispropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disodium 3,3’-dithiobispropionate.
Reduction: It can be reduced to yield 3,3’-thiobispropionic acid.
Substitution: The compound can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace sodium ions under appropriate conditions.
Major Products Formed
Oxidation: Disodium 3,3’-dithiobispropionate.
Reduction: 3,3’-thiobispropionic acid.
Substitution: Metal salts of 3,3’-thiobispropionate.
科学研究应用
Disodium 3,3’-thiobispropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Industry: Disodium 3,3’-thiobispropionate is used in the production of antioxidants and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of disodium 3,3’-thiobispropionate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a reducing agent, donating electrons to oxidized molecules and thereby stabilizing them. It also participates in the formation of disulfide bonds, which are crucial for the structural integrity of proteins.
相似化合物的比较
Disodium 3,3’-thiobispropionate can be compared with other similar compounds such as:
3,3’-Thiodipropionic acid: This compound is the parent acid of disodium 3,3’-thiobispropionate and shares similar chemical properties.
Disodium 3,3’-dithiobispropionate: This is an oxidized form of disodium 3,3’-thiobispropionate and has different reactivity.
3,3’-Dithiobis(1-propanesulfonate): This compound has a similar structure but contains sulfonate groups instead of carboxylate groups.
The uniqueness of disodium 3,3’-thiobispropionate lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
属性
CAS 编号 |
37902-14-0 |
|---|---|
分子式 |
C6H8Na2O4S |
分子量 |
222.17 g/mol |
IUPAC 名称 |
disodium;3-(2-carboxylatoethylsulfanyl)propanoate |
InChI |
InChI=1S/C6H10O4S.2Na/c7-5(8)1-3-11-4-2-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI 键 |
MUTPUZBXXFFKEW-UHFFFAOYSA-L |
规范 SMILES |
C(CSCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


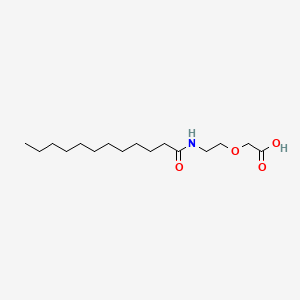

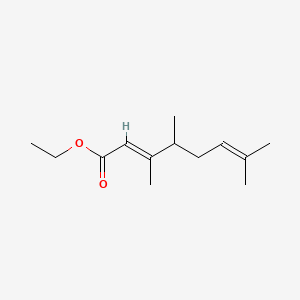

![Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate](/img/structure/B15176678.png)

![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
